(2-Nitrophenyl)methanamine

Photochemistry Caged Compounds Bioconjugation

Selecting (2-nitrophenyl)methanamine (2-nitrobenzylamine, CAS 1904-78-5) by generic 'nitrobenzylamine' alone risks functional failure: only the ortho isomer enables the intramolecular photoredox cleavage essential for caged neurotransmitter release, photoresist applications, and traceless Ugi condensations. The 3- and 4-nitro analogs lack this photolability; 2-aminobenzylamine substitutes eliminate both the electron-withdrawing nitro character and the photolabile motif. For reductive indazole cyclization, the ortho-nitro group activates the benzylic position to form the pharmaceutically privileged 2H-indazole scaffold. Procure the free base or hydrochloride salt for validated performance in light-mediated release and heterocyclization protocols.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 1904-78-5
Cat. No. B171923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Nitrophenyl)methanamine
CAS1904-78-5
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN)[N+](=O)[O-]
InChIInChI=1S/C7H8N2O2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H,5,8H2
InChIKeyPYYRNLDFMZVKCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Nitrophenyl)methanamine (CAS 1904-78-5) Procurement Guide: Ortho-Nitrobenzylamine for Photocleavable Synthesis and Heterocycle Construction


(2-Nitrophenyl)methanamine (2-nitrobenzylamine, CAS 1904-78-5) is an ortho-substituted nitroaromatic primary amine with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . It is commercially supplied as both a free base and the hydrochloride salt (CAS 24835-08-3, mp 247°C dec.), which is the preferred form for synthetic applications due to its solid, crystalline nature and enhanced stability . The defining structural feature is the proximity of the benzylic primary amine to an ortho-nitro group on the aromatic ring, enabling dual reactivity: the amine serves as a nucleophilic handle for amide bond formation and multicomponent reactions, while the ortho-nitrobenzyl motif confers a unique photolabile character that permits light-triggered cleavage [1].

(2-Nitrophenyl)methanamine: Why Generic Substitution with 3-/4-Nitrobenzylamine or 2-Aminobenzylamine Fails


Procurement based solely on the 'nitrobenzylamine' or 'benzylamine' core is a functional error. The ortho-substitution pattern in (2-nitrophenyl)methanamine is not merely a positional isomer; it is the essential structural prerequisite for its primary applications. The proximity of the nitro group to the benzylic amine enables an intramolecular photoredox mechanism upon UV irradiation, cleaving the benzylic C–N bond to release a free amine. This photolabile behavior is intrinsic to the 2-nitrobenzyl group and is entirely absent in the 3- and 4-nitro isomers [1]. Furthermore, the ortho-nitro group activates the adjacent benzylic position for reductive cyclization to form indazoles, a transformation that is not possible with the meta- or para-substituted analogs [2]. Finally, substituting the nitro group with an amino group (2-aminobenzylamine, CAS 4403-69-4) eliminates the electron-withdrawing character and the photolabile moiety, rendering the compound useless for photocleavable protection strategies and altering its reactivity profile in multicomponent condensations [3]. Generic substitution leads to experimental failure in light-mediated release assays and reductive heterocyclization protocols.

(2-Nitrophenyl)methanamine: Quantitative Differentiation Evidence for Scientific Procurement


Photolabile Cleavage: Ortho-Nitrobenzylamine Enables Light-Triggered Release

(2-Nitrophenyl)methanamine derivatives undergo efficient photolytic cleavage upon UV irradiation, a property that is unique to the ortho-substituted isomer. For the structurally related N-(2-nitrobenzyl)urea, the quantum yield of photolysis was measured at 0.81, demonstrating high photochemical efficiency [1]. The photolysis rate constant for N-(2-nitrobenzyl)urea is 1.7 x 10^4 s^-1 at pH 7.5 and 22°C [1]. This photolability is the mechanistic basis for its use as a photocleavable protecting group in peptide synthesis and as a photoprecursor in lithographic imaging systems [2].

Photochemistry Caged Compounds Bioconjugation Lithography

Ammonia Equivalent in Ugi Reaction: One-Pot Peptide Synthesis with Photocleavage

(2-Nitrophenyl)methanamine functions as a traceless ammonia equivalent in a modified Ugi four-component reaction (U-4CR). The reaction proceeds with commercially available 2-nitrobenzylamine, followed by photochemical cleavage of the 2-nitrobenzyl group, which can be performed in one pot to yield primary amides or peptides in good yields without isolation of protected intermediates [1]. This methodology has been applied to the synthesis of α-PNA monomers, where the 2-nitrobenzyl group is cleaved photochemically followed by selective hydrolysis [2].

Multicomponent Reactions Peptide Synthesis Ugi Reaction Photochemistry

Reductive Cyclization to 2H-Indazoles: Ortho-Nitrobenzylamines Enable N–N Bond Formation

The ortho-nitro group in (2-nitrophenyl)methanamine activates the adjacent benzylic position for reductive cyclization, enabling the formation of 2H-indazoles via intramolecular N–N bond formation. Using a low-valent titanium reagent (TiCl4/Zn), this method provides an efficient and improved synthesis of 2H-indazoles with higher yields, shorter reaction times, and wider substrate scope compared to previous methods using Sn, Zn, or Fe in acidic medium [1]. The SnCl2·2H2O-mediated cyclization of 2-nitrobenzylamines also provides 2-aryl-2H-indazoles in good to excellent yields under mild conditions [2].

Heterocyclic Synthesis Indazole Reductive Cyclization Medicinal Chemistry

(2-Nitrophenyl)methanamine: Recommended Procurement Scenarios Based on Evidence


Caged Compound Synthesis and Photoresist Formulation

Procure (2-nitrophenyl)methanamine or its hydrochloride salt for applications requiring photolabile protecting groups or photoprecursors of amines. The ortho-nitrobenzyl motif undergoes efficient photolytic cleavage (quantum yield up to 0.81 for urea derivatives) upon UV irradiation [1]. This property is exploited in the synthesis of caged neurotransmitters, caged enzyme substrates, and photoresist materials for lithographic printing plates, where the compound serves as a photobase generator that releases free amine upon exposure to long-wavelength UV or visible radiation [2].

Multicomponent Peptide and PNA Monomer Synthesis

Use (2-nitrophenyl)methanamine as an ammonia equivalent in Ugi four-component reactions (U-4CR) for the synthesis of peptides and α-PNA monomers. The compound participates in the multicomponent condensation and the 2-nitrobenzyl group is subsequently removed via photochemical cleavage in one pot, releasing the free primary amide or amine without intermediate isolation [3]. This traceless strategy streamlines the synthesis of peptide libraries and nucleic acid mimics.

2H-Indazole Heterocycle Construction

Employ (2-nitrophenyl)methanamine as the starting material for the synthesis of 2H-indazoles via reductive cyclization. The ortho-nitro group activates the benzylic position for intramolecular N–N bond formation using low-valent titanium reagents (TiCl4/Zn) or SnCl2·2H2O [4]. This method provides efficient access to the indazole core, a privileged scaffold in medicinal chemistry with demonstrated antitumor, anti-HIV, and anti-inflammatory activities [5].

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